molecular formula C15H21N3O3Si B15132047 1H-Indazole, 3-ethenyl-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-

1H-Indazole, 3-ethenyl-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No.: B15132047
M. Wt: 319.43 g/mol
InChI Key: LVHIRTWBLKGADD-UHFFFAOYSA-N
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Description

1H-Indazole, 3-ethenyl-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This particular compound features a nitro group at the 6-position, an ethenyl group at the 3-position, and a trimethylsilyl-ethoxy-methyl group at the 1-position, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 3-ethenyl-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the indazole core

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 3-ethenyl-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ethenyl group can undergo hydrogenation to form an ethyl group.

    Substitution: The trimethylsilyl-ethoxy-methyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Ethyl derivatives: Formed through the hydrogenation of the ethenyl group.

    Substituted indazoles: Formed through nucleophilic substitution of the trimethylsilyl-ethoxy-methyl group.

Scientific Research Applications

1H-Indazole, 3-ethenyl-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indazole, 3-ethenyl-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ethenyl group can participate in covalent bonding with target proteins, while the trimethylsilyl-ethoxy-methyl group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole, 3-ethenyl-6-nitro-1-methyl-: Lacks the trimethylsilyl-ethoxy-methyl group, resulting in different solubility and reactivity.

    1H-Indazole, 3-ethenyl-6-amino-1-[[2-(trimethylsilyl)ethoxy]methyl]-: Contains an amino group instead of a nitro group, leading to different biological activities.

    1H-Indazole, 3-ethenyl-6-nitro-1-ethyl-: Features an ethyl group instead of the trimethylsilyl-ethoxy-methyl group, affecting its chemical properties.

Uniqueness

1H-Indazole, 3-ethenyl-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethylsilyl-ethoxy-methyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H21N3O3Si

Molecular Weight

319.43 g/mol

IUPAC Name

2-[(3-ethenyl-6-nitroindazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C15H21N3O3Si/c1-5-14-13-7-6-12(18(19)20)10-15(13)17(16-14)11-21-8-9-22(2,3)4/h5-7,10H,1,8-9,11H2,2-4H3

InChI Key

LVHIRTWBLKGADD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C=C

Origin of Product

United States

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